molecular formula C13H16N2O2S B2869095 N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide CAS No. 15863-90-8

N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide

Cat. No. B2869095
CAS RN: 15863-90-8
M. Wt: 264.34
InChI Key: LUGADJHYTZATNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” is characterized by the presence of a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Studies have demonstrated methods for synthesizing thiazole derivatives, highlighting their potential in creating bioactive molecules. For instance, the solid support synthesis of 2,4-disubstituted thiazoles involves condensation reactions, providing a pathway to synthesize thiazole analogs with various substitutions (Kazzouli et al., 2002). Similarly, rhodium-catalyzed oxidative coupling has been used to synthesize condensed heterocyclic compounds, showcasing the versatility of these reactions in generating compounds with potential fluorescent properties or anticancer activity (Shimizu et al., 2009).

Biological Activities and Applications

  • Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of thiazole derivatives have been extensively studied. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their biological properties, including DNA protective ability and antimicrobial activity against various pathogens. Some compounds showed promising results in cytotoxicity tests against cancer cell lines, indicating potential applications in cancer therapy (Gür et al., 2020).

Environmental and Safety Assessments

  • Endocrine Activity and Safety : The endocrine activity of parabens, a class of compounds related to N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide by their chemical structure and use in various products, has been reviewed. Despite the weak estrogenic activity of some parabens, comparative analyses suggest that the potential risks to human health from exposure are biologically implausible compared to the effects of natural estrogens in the diet. This type of assessment is crucial for understanding the safety profile of chemical compounds related to N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide (Golden et al., 2005).

Mechanism of Action

Thiazole derivatives, such as “N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide”, have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Safety and Hazards

The safety and hazards associated with “N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” are represented by the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

“N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide” and other thiazole derivatives represent a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives to act as drug molecules with lesser side effects .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-9-6-5-7-10-11(9)14-13(18-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGADJHYTZATNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.